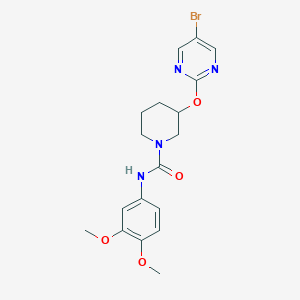

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the pyrimidine moiety, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of compounds related to 3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring and the attachment of various substituents to achieve the desired biological activity. For instance, the synthesis of N-phenyl piperidine analogs as discussed in paper involves the preparation of carboxamides, which are structurally similar to the carboxamide group in the compound of interest. The synthesis process typically requires careful selection of reagents and reaction conditions to ensure the formation of the desired product with high purity and yield.

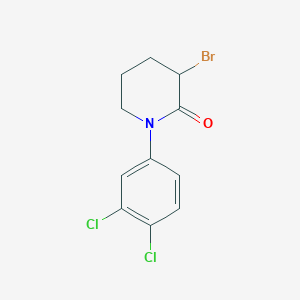

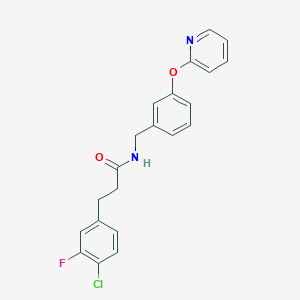

Molecular Structure Analysis

The molecular structure of the compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidine ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms. The presence of a bromine atom on the pyrimidine ring and methoxy groups on the phenyl ring may influence the compound's electronic properties and its interaction with biological targets. X-ray co-crystal structural data, as mentioned in paper , can provide insights into how such compounds bind to their targets, which is crucial for understanding their mechanism of action.

Chemical Reactions Analysis

Compounds with piperidine and pyrimidine moieties can undergo various chemical reactions, depending on the functional groups present. For example, the carboxamide group can participate in the formation of hydrogen bonds, which is important for the selective inhibition of enzymes like Lck, as reported in paper . The bromine atom on the pyrimidine ring can act as a good leaving group in nucleophilic substitution reactions, which can be utilized in further chemical modifications to enhance the compound's biological activity or pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the bromine atom increases the molecular weight and may affect the lipophilicity of the compound. The methoxy groups contribute to the electron-donating ability and can impact the compound's solubility in organic solvents. The piperidine ring can exist in different conformations, which may affect the overall three-dimensional shape of the molecule and its ability to interact with biological targets. The antimicrobial activity of related compounds, as seen in paper , suggests that the physical and chemical properties are conducive to interacting with and potentially inhibiting the growth of various bacterial and fungal species.

Scientific Research Applications

Synthesis of Novel Compounds

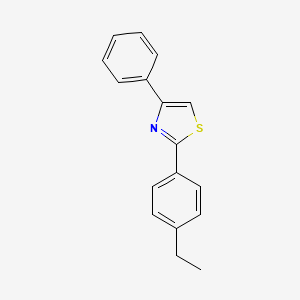

Researchers Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various novel compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide and N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride. These compounds displayed inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

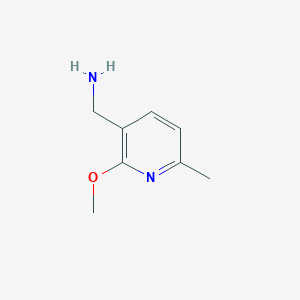

Heterocyclic Synthesis

Madkour, Afify, Abdalha, Elsayed, and Salem (2009) focused on the synthetic utility of the enaminonitrile moiety in heterocyclic synthesis, leading to the production of new thienopyrimidines. These compounds were developed through various chemical reactions, contributing to the diversity of heterocyclic compounds (Madkour et al., 2009).

Neuropharmacology

Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms on compulsive food consumption using various compounds, including a selective OX1R antagonist. This research is significant in understanding the neuropharmacological aspects of binge eating and other eating disorders (Piccoli et al., 2012).

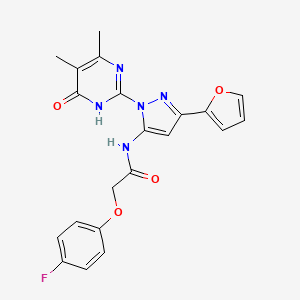

Antimicrobial Activity

Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. These compounds were then evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

HIV-1 Reverse Transcriptase Inhibitors

Tang et al. (2010) investigated the piperidine-4-yl-aminopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This research is crucial in developing new therapeutic agents for the treatment of HIV-1, especially in drug-resistant cases (Tang et al., 2010).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, as with all chemicals, proper safety precautions should be taken when handling this compound.

Future Directions

The future directions for the study of this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and studied as a potential pharmaceutical.

properties

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O4/c1-25-15-6-5-13(8-16(15)26-2)22-18(24)23-7-3-4-14(11-23)27-17-20-9-12(19)10-21-17/h5-6,8-10,14H,3-4,7,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAURFCBJWGERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-bromopyrimidin-2-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3019020.png)

![4-Chlorobenzyl 4-[(4-fluorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B3019023.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)